molecular formula C10H11NO B167728 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde CAS No. 1699-52-1

3,4-Dihydroisoquinoline-2(1H)-carbaldehyde

Cat. No.: B167728
CAS No.: 1699-52-1
M. Wt: 161.2 g/mol
InChI Key: ZEMNVPLWDUWKEG-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinoline-2(1H)-carbaldehyde is a heterocyclic organic compound that belongs to the isoquinoline family. This compound is characterized by a fused ring structure consisting of a benzene ring and a nitrogen-containing six-membered ring. It is an important intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, such as tetrahydroisoquinoline derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

3,4-Dihydroisoquinoline-2(1H)-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-dihydroisoquinoline-2(1H)-carbaldehyde exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit monoamine oxidase and cholinesterase, enzymes involved in neurotransmitter degradation . This inhibition can lead to increased levels of neurotransmitters, which may contribute to its antidepressant and anticonvulsant effects.

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde is unique due to its specific structural features that allow it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of biologically active molecules.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-8-11-6-5-9-3-1-2-4-10(9)7-11/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMNVPLWDUWKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344209
Record name 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699-52-1
Record name 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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